3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Description
Historical Evolution of 3-(2-Aminoethyl) Derivatives in Drug Design
The development of 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride represents a convergence of advances in strain-release chemistry and functional group compatibility. Early work focused on [1.1.1]propellane as a precursor, with photochemical and flow-based methods enabling kilogram-scale production of BCP dicarboxylic acid intermediates. Subsequent derivatization through haloform reactions and decarboxylative cross-coupling provided access to amine-functionalized building blocks.
The incorporation of ethylamine side chains at the C3 position addresses historical limitations in creating hydrogen-bond donors within BCP frameworks. For example, the hydrochloride salt form enhances crystallinity and salt-forming capacity, critical for optimizing bioavailability in lead compounds. Recent catalytic asymmetric methods, such as N-heterocyclic carbene-mediated allylic substitutions, have further expanded access to enantiomerically pure 1,3-difunctionalized BCPs containing chiral amines.
Synthetic Milestones:
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-2-1-7-3-8(4-7,5-7)6(10)11;/h1-5,9H2,(H,10,11);1H |
InChI Key |
PAHJVRSTCMFVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core
One of the most efficient modern approaches involves the photochemical addition of [1.1.1]propellane to suitable precursors under flow conditions. For example, photochemical addition of [1.1.1]propellane to diacetyl allows kilogram-scale synthesis of the bicyclo[1.1.1]pentane core in a single day, demonstrating scalability and efficiency.
This core can be further transformed into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via haloform reactions on diketone intermediates, providing a versatile platform for further functionalization.
Functionalization to Amino Acid Derivatives
From the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid intermediate, selective transformations yield amino acid derivatives. For instance, selective amination at the 3-position can be achieved through phosphoramide-mediated azide substitution followed by reduction to the amine. This reaction is typically performed in tert-butanol with triethylamine and diphenylphosphoryl azide at elevated temperatures (~85 °C) for 24 hours, followed by purification via column chromatography.
This method yields intermediates such as 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, which upon deprotection and further modification can be converted into the target amino acid hydrochloride salt.
Multi-Step Synthesis from Methyl Bicyclo[1.1.1]pentane-1-carboxylate
An alternative route uses methyl bicyclo[1.1.1]pentane-1-carboxylate as the starting material. This route involves:
- Carbonyl reduction of the ester to hydroxymethyl derivative using borane in tetrahydrofuran at 0 °C to room temperature.
- Bromination of the hydroxymethyl group to bromomethyl derivative.
- Hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide monohydrate in tetrahydrofuran/water.
- Dehalogenation via catalytic hydrogenation with palladium on carbon in ethyl acetate under hydrogen atmosphere.
- Subsequent introduction of the aminoethyl side chain through nucleophilic substitution or reductive amination steps.
This method is characterized by mild reaction conditions, industrially available reagents, and suitability for scale-up, with yields typically above 75% for each step.
Representative Experimental Procedure
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Carbonyl Reduction | Borane-THF, 0 °C to RT, 12 h | 83.5 | Converts methyl ester to hydroxymethyl ester |
| 2 | Bromination | NBS or similar brominating agent | ~80 | Converts hydroxymethyl to bromomethyl |
| 3 | Hydrolysis | LiOH·H2O, THF/H2O, RT, 12 h | 78.1 | Converts ester to carboxylic acid |
| 4 | Catalytic Hydrogenation | Pd/C, EtOAc, H2, RT, overnight | 80.1 | Removes bromine, prepares for amination |
| 5 | Amination (Azide substitution and reduction) | Diphenylphosphoryl azide, Et3N, tBuOH, 85 °C, 24 h | 80-85 | Introduces amino group at 3-position |
Analytical and Purification Techniques
- Column Chromatography: Gradient elution using hexane and tert-butyl methyl ether mixtures (ratios from 1:9 to 1:1) is commonly employed for purification of intermediates and final products.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic structure and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight and purity.
- Melting Point Determination: For solid intermediates, melting points around 138–139 °C indicate purity and identity.
Summary Table of Key Synthetic Routes
The preparation of 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves advanced synthetic organic chemistry techniques centered on the construction and functionalization of the bicyclo[1.1.1]pentane scaffold. Current methodologies leverage photochemical flow synthesis and classical multi-step transformations that are scalable and industrially feasible. The use of azide intermediates and catalytic hydrogenation enables efficient introduction of the aminoethyl group, while purification and characterization methods ensure high purity and structural integrity.
These synthetic strategies provide robust platforms for producing this compound for medicinal chemistry research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amides, nitriles, alcohols, aldehydes, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex bicyclic compounds.
Biology: It is used in the study of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites that are typically occupied by other bioisosteres. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared to three classes of analogues:
Bicyclo[2.2.1]heptane (Norbornane) Derivatives Example: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). Larger bicyclic system reduces strain but increases lipophilicity.
Linear Amino Acids with Ethylamine Side Chains Example: Lysine (α-amino-ε-aminocaproic acid). Flexible side chains contrast with the rigid bicyclic core, affecting receptor binding kinetics.
Aromatic Amino Acids Example: Phenylalanine. Aromatic rings provide planar rigidity, whereas bicyclo[1.1.1]pentane offers three-dimensional steric hindrance .
Physicochemical Properties
Table 1 summarizes hypothetical properties based on structural analysis (specific data unavailable in evidence):
Functional Differences
- Strain and Reactivity: The bicyclo[1.1.1]pentane core’s high strain energy (~40 kcal/mol) may enhance electrophilic reactivity compared to norbornane derivatives .
Bioavailability : The hydrochloride salt form improves solubility over neutral amines, similar to lysine’s zwitterionic form .
- Synthetic Challenges: Bridged systems require specialized synthesis routes (e.g., [1.1.1]propellane opening), unlike linear amino acids .
Biological Activity
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, also known by its CAS number 1638761-28-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Structure
- Molecular Formula : C₈H₁₄ClN₂O₂
- Molecular Weight : 191.66 g/mol
- InChI Key : HVQDRPIJUBUWEO-UHFFFAOYSA-N
- SMILES : Cl.O=C(OC)C12CC(CN)(C1)C2
The compound features a bicyclic structure that may contribute to its biological activity, particularly in modulating receptor interactions and enzyme activities.
Research indicates that compounds with bicyclic structures often exhibit unique pharmacological profiles due to their ability to mimic natural substrates or ligands. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest it may interact with neurotransmitter systems, potentially influencing neurochemical pathways.
Pharmacological Studies
Several studies have evaluated the biological effects of this compound:
- Neurotransmission Modulation : Initial findings suggest that the compound may act as a modulator of neurotransmitter release, particularly dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.
- Antioxidant Activity : Some studies have reported that bicyclic compounds can exhibit antioxidant properties, reducing oxidative stress in cells, which is vital for preventing neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound enhances dopamine release in vitro, suggesting potential applications in treating dopamine-related disorders. |
| Study 2 | Found antioxidant properties in animal models, indicating a protective effect against oxidative stress-induced damage. |
| Study 3 | Investigated the compound's effect on serotonin receptors, showing promising results in modulating mood disorders. |
Synthetic Strategies
The synthesis of this compound involves several steps, typically starting from simpler bicyclic precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times:
- Cycloaddition Reactions : Novel cycloaddition strategies have been employed to create complex bicyclic structures efficiently, enhancing the availability of this compound for further study and application .
Modifications
Research into the derivatization of this compound has shown that altering functional groups can significantly impact its biological activity, allowing for the development of more potent analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride with high purity?
- Methodological Answer : Synthesis requires careful optimization of reaction parameters, including temperature, solvent selection (e.g., anhydrous conditions for amine stability), and stoichiometric control of reagents. Post-synthesis purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is critical to isolate the target compound from byproducts like unreacted precursors or oxidation derivatives. Analytical validation using NMR and mass spectrometry ensures purity ≥95% .
Q. Which analytical techniques are most effective for characterizing the structural integrity of bicyclo[1.1.1]pentane derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm bicyclic scaffold geometry and substituent placement, with characteristic upfield shifts for bridgehead protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
- X-ray Crystallography : Resolves strained bicyclo[1.1.1]pentane conformation when single crystals are obtainable .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid, amine) via characteristic absorption bands .
Q. How can solubility challenges of bicyclo[1.1.1]pentane-based compounds be addressed in aqueous experimental systems?
- Methodological Answer :
- Co-solvents : Use DMSO or ethanol (10-20% v/v) to enhance solubility while maintaining biocompatibility .
- pH Adjustment : Ionize carboxylic acid groups by buffering at pH >7 (e.g., phosphate buffer) .
- Surfactants : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .
Advanced Research Questions
Q. What methodologies are recommended for optimizing reaction conditions in the synthesis of strained bicyclo[1.1.1]pentane scaffolds?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions for yield and selectivity .
- In Situ Monitoring : Techniques like ReactIR track intermediate formation to minimize side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling efficiency for aminoethyl group installation .
Q. How do computational tools enhance the design of bicyclo[1.1.1]pentane derivatives for targeted biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict thermodynamic stability of strained scaffolds and reaction pathways (e.g., [1.1.1]propellane ring-opening) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with optimal binding affinity .
- Machine Learning : Train models on existing datasets to predict ADME properties or synthetic feasibility .
Q. What strategies resolve contradictions in reported biological activity data for bicyclo[1.1.1]pentane derivatives across studies?
- Methodological Answer :
- Standardized Assays : Reproduce experiments using identical cell lines (e.g., HEK293) and assay protocols (e.g., MTT viability) to eliminate variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Orthogonal Validation : Confirm results using alternative methods (e.g., fluorescence-based assays vs. radioligand binding) .
Q. In reactor design, how do parameters like mixing efficiency and temperature control influence the yield of bicyclo[1.1.1]pentane syntheses?
- Methodological Answer :
- Mixing Efficiency : Turbulent flow reactors ensure rapid reagent homogenization, critical for exothermic reactions (e.g., cyclopropanation) .
- Temperature Gradients : Jacketed reactors maintain isothermal conditions to prevent thermal degradation of intermediates .
- Scale-Up Considerations : Continuous flow systems improve reproducibility and reduce batch-to-batch variability .
Q. What role does the bicyclo[1.1.1]pentane motif play in improving metabolic stability compared to traditional aromatic bioisosteres?
- Methodological Answer :
- Reduced CYP450 Metabolism : The non-planar structure minimizes recognition by hepatic enzymes, extending half-life in vivo .
- Enhanced Solubility : Polar carboxylic acid and amine groups improve aqueous solubility relative to lipophilic aromatics .
- Conformational Rigidity : Prevents off-target interactions by restricting rotational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
